molecular formula C19H21Cl2N3O3S B258487 N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

Katalognummer B258487
Molekulargewicht: 442.4 g/mol
InChI-Schlüssel: UFJLBPQADJGVDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide, commonly known as DPA-714, is a small molecule that has gained significant attention in the field of neuroscience research. It is a selective ligand for the translocator protein (TSPO), which is primarily expressed in the outer mitochondrial membrane of glial cells. The TSPO is involved in a variety of physiological processes, including steroidogenesis, apoptosis, and immune response, and is upregulated in response to neuroinflammation and neurodegenerative diseases.

Wirkmechanismus

The N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide is involved in the regulation of mitochondrial function and cellular metabolism, and is upregulated in response to oxidative stress and inflammation. DPA-714 binds selectively to the N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide, modulating its activity and downstream signaling pathways. The exact mechanism of action of DPA-714 is not fully understood, but it is thought to exert anti-inflammatory and neuroprotective effects by inhibiting microglial activation and promoting mitochondrial function.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate several biochemical and physiological processes in preclinical models of neuroinflammation and neurodegenerative diseases. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of microglia and astrocytes. DPA-714 can also promote the clearance of amyloid-beta plaques in Alzheimer's disease models, and improve functional recovery in stroke models. In addition, DPA-714 has been shown to have antioxidant and anti-apoptotic effects, protecting against oxidative stress and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

DPA-714 has several advantages for lab experiments, including its high selectivity for the N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide, its ability to cross the blood-brain barrier, and its non-invasive imaging capabilities. However, there are also some limitations to using DPA-714 in lab experiments, including its relatively short half-life, its potential toxicity at high doses, and its limited availability and high cost.

Zukünftige Richtungen

There are several future directions for research on DPA-714, including the development of novel N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide ligands with improved pharmacokinetic properties and therapeutic potential. Other potential applications of DPA-714 include the treatment of neuroinflammatory and neurodegenerative diseases, the evaluation of the efficacy of anti-inflammatory drugs, and the identification of novel targets for drug development. Further research is needed to fully understand the mechanism of action of DPA-714 and its potential therapeutic applications in the field of neuroscience.

Synthesemethoden

The synthesis of DPA-714 involves the reaction of 3,5-dichlorophenyl isocyanate with 4-phenylpiperazine-1-carboxylic acid, followed by the addition of methanesulfonyl chloride. The resulting product is then purified by column chromatography to obtain the final compound. The synthesis of DPA-714 has been optimized to improve the yield and purity of the compound, and several modifications have been made to the original protocol.

Wissenschaftliche Forschungsanwendungen

DPA-714 has been extensively studied in preclinical models of neuroinflammation and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. It has been shown to bind selectively to the N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide, which is upregulated in response to neuroinflammation and is a marker of microglial activation. DPA-714 can be used as a PET imaging agent to visualize the distribution and activation of microglia in vivo, providing valuable insights into the pathophysiology of neuroinflammatory diseases.

Eigenschaften

Produktname

N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

Molekularformel

C19H21Cl2N3O3S

Molekulargewicht

442.4 g/mol

IUPAC-Name

N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

InChI

InChI=1S/C19H21Cl2N3O3S/c1-28(26,27)24(18-12-15(20)11-16(21)13-18)14-19(25)23-9-7-22(8-10-23)17-5-3-2-4-6-17/h2-6,11-13H,7-10,14H2,1H3

InChI-Schlüssel

UFJLBPQADJGVDB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl

Kanonische SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.